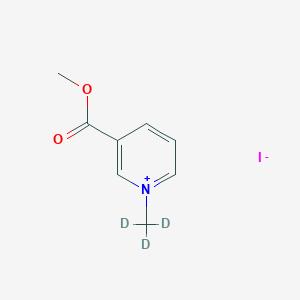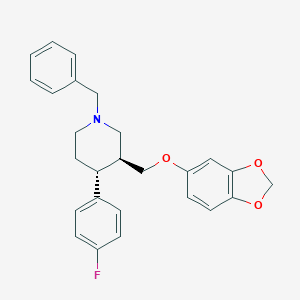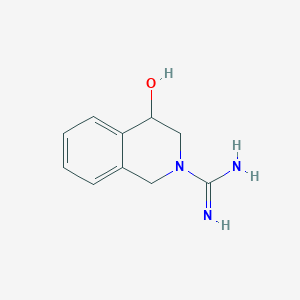
4-Hydroxydebrisoquine
概要
説明
Synthesis Analysis
The synthesis of 4-hydroxydebrisoquine involves the hydroxylation of debrisoquine, which does not have a chiral center. However, the formation of 4-hydroxydebrisoquine introduces an asymmetric carbon center, resulting in two possible enantiomers with R(-) and S(+)-configurations. Research has shown that in extensive metabolizers of debrisoquine, the 4-hydroxylation process leads almost exclusively to the formation of the S(+)-enantiomer of 4-hydroxydebrisoquine, while poor metabolizers show a significant reduction in overall 4-hydroxylation and a decrease in the enantioselectivity of the product formation (Eichelbaum et al., 1988).
Molecular Structure Analysis
The molecular structure of 4-hydroxydebrisoquine features an asymmetric carbon center formed during its synthesis, resulting in R(-) and S(+)-enantiomers. This structural aspect is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs metabolized by the CYP2D6 enzyme, as the enantiomers may exhibit different biological activities.
Chemical Reactions and Properties
4-Hydroxydebrisoquine's chemical properties, including its reactivity and interactions, are influenced by its hydroxyl group and the overall molecular structure. The presence of the hydroxyl group allows for further metabolic transformations, including conjugation reactions that facilitate its excretion. The stereoselectivity observed in its formation suggests that the compound's interactions with enzymes and other molecules are highly specific, affecting its metabolic pathway.
Physical Properties Analysis
The physical properties of 4-hydroxydebrisoquine, such as solubility, melting point, and boiling point, are determined by its molecular structure. While specific data on these properties are not provided in the reviewed literature, these properties are likely to influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Properties Analysis
The chemical properties of 4-hydroxydebrisoquine, including its acidity, basicity, and reactivity, are critical for its role as a metabolite in pharmacogenetic studies. The compound's ability to undergo further metabolic transformations, including conjugation reactions, is essential for its elimination from the body. Additionally, the enantioselectivity in its synthesis has implications for its activity and interactions with biological systems.
科学的研究の応用
Pharmacokinetics : 4-Hydroxydebrisoquine is used in pharmacokinetic studies due to its enantioselective hydroxylation properties, particularly in extensive metabolizers. This property makes it a useful tool for understanding drug metabolism and disposition in different populations (Cerqueira et al., 2000)(Cerqueira et al., 2000).
Genetic Polymorphism Studies : It's also used in studies of the debrisoquine-sparteine type genetic polymorphism, helping to understand how genetic variations affect drug metabolism (Bozkurt et al., 1993)(Bozkurt et al., 1993).
Enzyme Inhibition Studies : 4-Hydroxydebrisoquine aids in understanding the inhibition mechanisms of certain drugs on human liver debrisoquine 4-hydroxylase, an enzyme crucial for drug metabolism (Murray et al., 1983)(Murray et al., 1983).
Analytical Method Development : Researchers have developed various analytical methods using high-performance liquid chromatography and gas chromatography mass spectrometry to measure 4-hydroxydebrisoquine in biological samples, essential for pharmacokinetic and genetic studies (Bozkurt et al., 1993; Nakano & Inaba, 1984)(Bozkurt et al., 1993)(Nakano & Inaba, 1984).
Understanding Metabolic Pathways : Studies involving 4-hydroxydebrisoquine have shed light on the metabolic pathways and enzyme selectivity for drug metabolism in different individuals, providing insights into the reasons behind varied drug responses among different populations (Eichelbaum et al., 1988)(Eichelbaum et al., 1988).
特性
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFURXZANOMQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866753 | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxydebrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Hydroxydebrisoquine | |
CAS RN |
59333-79-8 | |
| Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxydebrisoquin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxydebrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



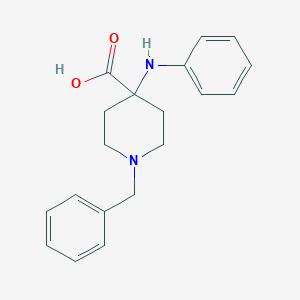


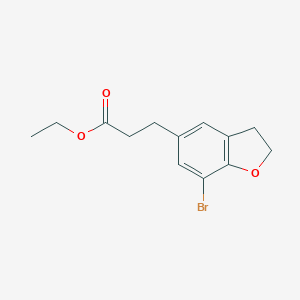
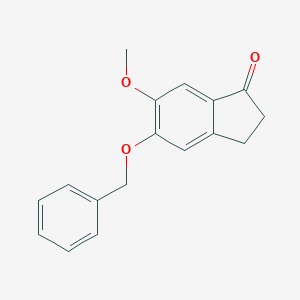
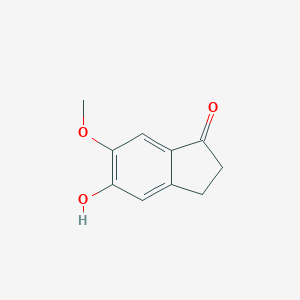
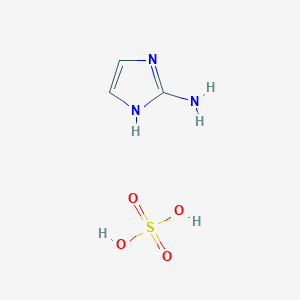
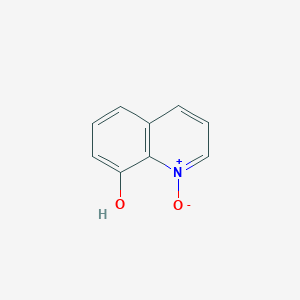
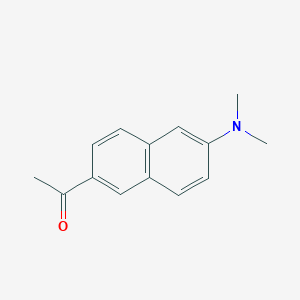
![O-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate](/img/structure/B23328.png)
